(R)-N-Boc-piperidine-2-methanol

Description

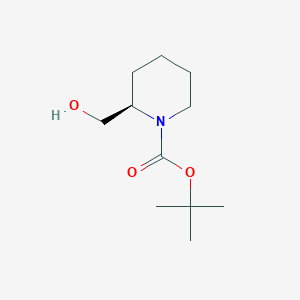

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTAGFCBNDBBFZ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90928623 | |

| Record name | tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134441-61-5 | |

| Record name | tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (R)-N-Boc-piperidine-2-methanol

CAS Number: 134441-61-5

This technical guide provides an in-depth overview of (R)-N-Boc-piperidine-2-methanol, a pivotal chiral building block in modern pharmaceutical development. Designed for researchers, scientists, and professionals in drug discovery, this document details its physicochemical properties, synthesis and purification protocols, analytical data, and its significant applications in the creation of novel therapeutics.

Physicochemical and Analytical Data

This compound is a white to off-white crystalline solid.[1] Its fundamental properties are summarized below, providing a cornerstone for its application in complex synthetic routes.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 134441-61-5 | [2] |

| Molecular Formula | C₁₁H₂₁NO₃ | [2] |

| Molecular Weight | 215.29 g/mol | [1] |

| Melting Point | 74-78 °C | [1] |

| Boiling Point | 308.0 ± 15.0 °C (Predicted) | [1] |

| Density | 1.059 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Methanol | [1] |

| pKa | 15.08 ± 0.10 (Predicted) | [1] |

Table 2: Analytical Data

| Analysis Type | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 4.29 (1H, m), 3.94 (1H, 2x br s), 3.81 (1H; dd, J=10.8, 9.1 Hz), 3.61 (1H, dd, J=10.5, 5.9 Hz), 2.87 (1H, br t), 2.12 (1H, br s), 1.53-1.73 (6H, m), 1.46 (9H, s) | [1] |

| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 156.6, 80.0, 61.9, 52.7, 40.1, 28.6, 25.5, 25.4, 19.8 | [1] |

| Mass Spectrometry (EI) m/z | 215 (M+), 184, 142, 128 (100%), 84, 57 | [1] |

| Infrared (IR) ν (cm⁻¹) | 3418, 2934, 1668 | [1] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the protection of the corresponding amine of (R)-piperidine-2-methanol. Below are detailed experimental protocols for its synthesis and purification.

Synthesis of this compound

This protocol details the widely used method of N-protection of (R)-piperidine-2-methanol using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

(R)-piperidine-2-methanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve (R)-piperidine-2-methanol (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (1.1 eq) to the solution at 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound is typically purified by column chromatography.

Materials:

-

Crude this compound

-

Silica gel

-

Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the dissolved product onto the column.

-

Elute the column with a mixture of hexane and ethyl acetate (e.g., 1:1 v/v).[1]

-

Collect the fractions containing the purified product, monitoring by thin-layer chromatography (TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound as a white solid.

Applications in Drug Development

This compound is a critical chiral intermediate in the synthesis of a variety of pharmaceuticals, particularly those targeting the central nervous system and viral infections.[2]

Synthesis of GABA Uptake Inhibitors

This chiral building block is instrumental in the synthesis of GABA uptake inhibitors, such as Tiagabine, which are used in the treatment of epilepsy.[3][4] The piperidine ring serves as a scaffold to correctly orient the pharmacophoric elements for interaction with the GABA transporter (GAT-1).

Synthesis of CCR5 Antagonists for HIV Treatment

The piperidine scaffold derived from this compound is a key component in the development of C-C chemokine receptor type 5 (CCR5) antagonists.[5] These drugs, such as Maraviroc, are entry inhibitors that block the HIV virus from entering host cells.

Chiral Scaffold for Diverse Therapeutics

The inherent chirality and functionality of this compound make it a valuable scaffold for the synthesis of a wide range of other therapeutic agents, including local anesthetics like Ropivacaine and Levobupivacaine, and other central nervous system-active compounds.[6] The synthetic workflow often involves modification of the hydroxymethyl group and/or deprotection and subsequent functionalization of the piperidine nitrogen.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of CCR5 antagonists containing modified 4-piperidinyl-2-phenyl-1-(phenylsulfonylamino)-butane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Physical Properties of (R)-N-Boc-piperidine-2-methanol

This technical guide provides a comprehensive overview of the core physical properties of (R)-N-Boc-piperidine-2-methanol (tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate), a key chiral intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Core Physical and Chemical Properties

This compound is a white crystalline solid at room temperature. Its properties are crucial for handling, storage, and application in synthetic chemistry. The quantitative physical data are summarized in the table below.

| Property | Value | Source |

| CAS Number | 134441-61-5 | [1][2] |

| Molecular Formula | C₁₁H₂₁NO₃ | [1][3] |

| Molecular Weight | 215.29 g/mol | [3][4][5] |

| Appearance | White crystalline powder, White waxy solid | [3][6] |

| Melting Point | 74-78 °C | [3] |

| Boiling Point | 308.0 ± 15.0 °C (Predicted) | [3][7] |

| Density | 1.059 ± 0.06 g/cm³ (Predicted) | [3][7] |

| Solubility | Soluble in Methanol | [6][7] |

| Acidity (pKa) | 15.08 ± 0.10 (Predicted) | [3][6] |

| Storage Conditions | Room temperature, inert atmosphere, sealed in dry, dark place | [6][7] |

Experimental Protocols for Property Determination

While specific experimental reports for determining the physical properties of this compound are not publicly detailed, the following are standard methodologies employed for such characterizations.

2.1 Melting Point Determination (Capillary Method)

-

Principle: The melting point is determined by observing the temperature at which the material transitions from a solid to a liquid phase. The capillary method is a standard technique.

-

Apparatus: Melting point apparatus (e.g., Büchi or Stuart Scientific), capillary tubes, thermometer.

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

-

2.2 Density Measurement (Gas Pycnometry)

-

Principle: Gas pycnometry determines the volume of a solid substance by measuring the pressure change of a known quantity of gas (typically helium) in a calibrated chamber with and without the sample. The density is then calculated from the measured volume and the known mass.

-

Apparatus: Gas pycnometer, analytical balance.

-

Procedure:

-

The mass of the this compound sample is accurately measured using an analytical balance.

-

The sample is placed in the pycnometer's sample chamber.

-

The instrument is sealed, and the analysis is initiated. The pycnometer automatically purges the chamber with helium gas and performs a series of pressure measurements between the sample and reference chambers to calculate the sample's volume.

-

Density is calculated using the formula: Density (ρ) = Mass (m) / Volume (V).

-

2.3 Solubility Assessment

-

Principle: A qualitative or quantitative assessment of the amount of solute that can dissolve in a unit volume of a solvent at a specified temperature.

-

Apparatus: Vials, magnetic stirrer, analytical balance.

-

Procedure (Qualitative):

-

A small, known amount of this compound (e.g., 10 mg) is added to a vial containing a known volume of the solvent (e.g., 1 mL of methanol).

-

The mixture is stirred vigorously at room temperature.

-

Visual observation is used to determine if the solid dissolves completely. Terms like "soluble," "sparingly soluble," or "insoluble" are used to describe the outcome. For this compound, it is reported as soluble in methanol.[6][7]

-

Synthetic Workflow and Characterization

The synthesis of N-Boc-piperidine-2-methanol typically involves the protection of the secondary amine of 2-piperidinemethanol with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to prepare the molecule for further reactions in multi-step syntheses.

Caption: Synthetic pathway for this compound.

Following synthesis, the identity and purity of the compound are typically confirmed using various analytical techniques as part of a standard characterization workflow.

Caption: Post-synthesis characterization workflow.

References

- 1. 1stsci.com [1stsci.com]

- 2. This compound suppliers USA [americanchemicalsuppliers.com]

- 3. guidechem.com [guidechem.com]

- 4. N-Boc-4-ピペリジンメタノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. N-Boc-piperidine-2-methanol CAS#: 157634-00-9 [m.chemicalbook.com]

- 7. N-boc 4-Piperdine Methanol Exporters Suppliers & Manufacturers [sgtlifesciences.com]

(R)-N-Boc-piperidine-2-methanol molecular weight

An In-depth Technical Guide to (R)-N-Boc-piperidine-2-methanol

This guide provides a comprehensive overview of (R)-N-tert-butoxycarbonyl-piperidine-2-methanol, a key chiral building block in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the compound's physicochemical properties, spectroscopic data, synthesis protocols, and its application as a crucial intermediate in the synthesis of complex pharmaceutical agents.

Physicochemical Properties

This compound is a white, powdered solid at room temperature.[1] Its properties are summarized in the table below. While some data, such as boiling point and density, are predicted values for the racemic mixture, they provide a close approximation for the enantiomerically pure compound.

| Property | Value |

| Molecular Weight | 215.29 g/mol [2][3] |

| Molecular Formula | C₁₁H₂₁NO₃[1][4] |

| CAS Number | 134441-61-5[1][4] |

| Appearance | White powder[1] |

| Melting Point | 74-78 °C (racemate)[2] |

| Boiling Point | 308.0 ± 15.0 °C (Predicted)[2] |

| Density | 1.059 ± 0.06 g/cm³ (Predicted)[2] |

| Optical Rotation | [α]D20 = +40 ± 2º (c=2 in CHCl₃)[1] |

| Purity | ≥ 95% (NMR)[1] |

| Storage Conditions | 0-8 °C[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The following data is based on typical findings for the N-Boc protected piperidine-2-methanol structure.

| 13C NMR (75 MHz, CDCl₃) δ (ppm) | 1H NMR (300 MHz, CDCl₃) δ (ppm) |

| 156.6 | 4.29 (1H, m) |

| 80.0 | 3.94 (1H, br s) |

| 61.9 | 3.81 (1H, dd, J=10.8, 9.1 Hz) |

| 52.7 | 3.61 (1H, dd, J=10.5, 5.9 Hz) |

| 40.1 | 2.87 (1H, br t) |

| 28.6 | 2.12 (1H, br s) |

| 25.5 | 1.53-1.73 (6H, m) |

| 25.4 | 1.46 (9H, s) |

| 19.8 |

Note: The NMR data presented is for the racemic N-Boc-piperidine-2-methanol and serves as a reference.[2] Peaks in the 1H NMR spectrum may appear broadened due to the presence of carbamate-associated rotamers.[2]

Experimental Protocols

Synthesis of this compound

The most common method for synthesizing this compound is the N-protection of the corresponding chiral precursor, (R)-2-piperidinemethanol, using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

(R)-2-Piperidinemethanol

-

Di-tert-butyl dicarbonate (Boc₂O)[3]

-

Triethylamine (Et₃N)[5]

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[2][3]

Procedure:

-

Dissolve (R)-2-piperidinemethanol (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.[3]

-

Add triethylamine (1.1 eq) to the solution.[3]

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise to the reaction mixture.[3]

-

Allow the reaction mixture to warm to room temperature and stir for 12-20 hours.[2][3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.[3]

-

Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and brine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[2][5]

-

If necessary, the product can be further purified by column chromatography.

Caption: Synthesis workflow for this compound.

Applications in Pharmaceutical Synthesis

This compound is a valuable chiral building block for synthesizing a wide range of biologically active molecules.[2] Its protected nitrogen and reactive primary alcohol functional groups allow for sequential, controlled modifications. It serves as a key intermediate in the synthesis of drugs such as the HIV protease inhibitor Amprenavir and the phospholipase A2 inhibitor Varespladib.[2]

The general synthetic utility involves the transformation of the primary alcohol into other functional groups. For instance, oxidation of the alcohol to an aldehyde using a mild reagent like Dess-Martin periodinane (DMP) yields the corresponding N-Boc-2-piperidinaldehyde.[5] This aldehyde is a versatile intermediate that can undergo various carbon-carbon bond-forming reactions, such as Grignard or Wittig reactions, to build more complex molecular scaffolds.[5]

Caption: Role as a key intermediate in pharmaceutical synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Structure Elucidation of (R)-N-Boc-piperidine-2-methanol

This guide provides a comprehensive overview of the analytical techniques and data interpretation required for the structural elucidation of this compound, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The methodologies and data presented herein serve as a crucial reference for identity confirmation, purity assessment, and quality control.

Compound Identification

-

IUPAC Name: tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate

-

Synonyms: (R)-1-Boc-2-piperidinemethanol, (R)-1-N-Boc-2-hydroxymethylpiperidine[1][2]

Physicochemical Properties

| Property | Value | Reference |

| Appearance | White powder or waxy solid | [1][4] |

| Melting Point | 74-78 °C | [4] |

| Optical Rotation | [α]D20 = +40 ± 2º (c=2 in CHCl₃) | [1] |

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the presence of the carbamate group, some peaks may appear broadened because of restricted rotation (rotamers) around the N-C(O) bond.[4]

Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃) [4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 4.29 | m | 1H | H-2 (piperidine ring) | - |

| 3.94 | br s | 1H | N-H or OH (exchangeable) | - |

| 3.81 | dd | 1H | -CH₂OH (diastereotopic proton) | 10.8, 9.1 |

| 3.61 | dd | 1H | -CH₂OH (diastereotopic proton) | 10.5, 5.9 |

| 2.87 | br t | 1H | H-6 (piperidine ring, equatorial) | - |

| 2.12 | br s | 1H | OH (exchangeable) | - |

| 1.53-1.73 | m | 6H | H-3, H-4, H-5 (piperidine ring protons) | - |

| 1.46 | s | 9H | -C(CH₃)₃ (Boc group) | - |

Table 2: ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃) [4]

| Chemical Shift (δ) ppm | Assignment |

| 156.6 | C=O (Boc carbamate) |

| 80.0 | -C(CH₃)₃ (Boc quaternary carbon) |

| 61.9 | -CH₂OH |

| 52.7 | C-2 (piperidine ring) |

| 40.1 | C-6 (piperidine ring) |

| 28.6 | -C(CH₃)₃ (Boc methyls) |

| 25.5 | C-4 or C-5 (piperidine ring) |

| 25.4 | C-4 or C-5 (piperidine ring) |

| 19.8 | C-3 (piperidine ring) |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the molecular structure.

Table 3: Mass Spectrometry Data (Electron Ionization - EI) [4]

| m/z | Ion Assignment |

| 215 | [M]⁺ (Molecular Ion) |

| 184 | [M - OCH₃]⁺ or [M - CH₂OH]⁺ |

| 142 | [M - C(CH₃)₃O]⁺ |

| 128 | [M - Boc group + H]⁺ or other significant fragment |

| 84 | Piperidine ring fragment |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation, characteristic of Boc group) |

IR spectroscopy helps identify the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopy Data [4]

| Frequency (cm⁻¹) | Functional Group Assignment |

| 3418 | O-H stretch (alcohol) |

| 2934 | C-H stretch (aliphatic) |

| 1668 | C=O stretch (carbamate) |

Experimental Protocols

A common method for the synthesis of this compound involves the protection of the amine group of (R)-2-piperidinemethanol with a tert-butyloxycarbonyl (Boc) group.[4][6]

Protocol: Boc Protection of (R)-2-Piperidinemethanol [6]

-

Dissolve (R)-2-piperidinemethanol (1 equivalent) in dichloromethane (DCM).

-

Add triethylamine (Et₃N) (3.5 equivalents) to the solution.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) portion-wise while stirring.

-

Allow the reaction mixture to stir at room temperature for 16-20 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system (e.g., 1:1 v/v), to yield the pure compound as a white solid.[4]

The following diagram illustrates the logical workflow for the complete structural elucidation of the synthesized compound.

Caption: Workflow for the synthesis and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field spectrometer. For ¹H NMR, a standard single-pulse experiment is used. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

-

Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam. For Electrospray Ionization (ESI), the solution is sprayed into the source at high voltage to form charged droplets.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Detection: Measure the abundance of each ion to generate the mass spectrum.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or as a thin film on a salt plate (e.g., NaCl).

-

Data Acquisition: Place the sample in an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

References

Technical Guide: Physicochemical Properties of (R)-N-Boc-piperidine-2-methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the melting point and other key physicochemical properties of (R)-N-Boc-piperidine-2-methanol, a versatile chiral building block used in the synthesis of various pharmaceutical agents. This document includes a compilation of reported data, a detailed experimental protocol for melting point determination, and a workflow diagram for the experimental procedure.

Core Topic: this compound

This compound, also known as (R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate, is a key intermediate in organic synthesis. Its stereochemistry and functional groups make it a valuable component in the development of complex molecules, including active pharmaceutical ingredients. Accurate characterization of its physical properties, such as the melting point, is crucial for its identification, purity assessment, and handling in synthetic protocols.

Data Presentation

The following table summarizes the reported physicochemical properties of this compound. It is important to note that some of the data, particularly boiling point, density, and pKa, are often predicted values from computational models.

| Property | Value | Source(s) |

| Melting Point | 74-78 °C | [1][2][3] |

| 64-66 °C | [1] | |

| 75-77 °C | [1] | |

| Molecular Formula | C₁₁H₂₁NO₃ | [1][4] |

| Molecular Weight | 215.29 g/mol | [1][4] |

| Boiling Point (Predicted) | 308.0 ± 15.0 °C | [1][2][3] |

| Density (Predicted) | 1.059 ± 0.06 g/cm³ | [1][2][3] |

| pKa (Predicted) | 15.08 ± 0.10 | [1][2][3] |

| Appearance | White to brown crystalline powder or solid | [1][2][3] |

| Solubility | Soluble in Methanol | [2][3][5] |

Experimental Protocols

Melting Point Determination using a Digital Melting Point Apparatus (e.g., Mel-Temp)

This protocol describes a standard method for determining the melting point range of a solid crystalline compound like this compound.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus (e.g., DigiMelt, Mel-Temp)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind any larger crystals using a clean mortar and pestle.

-

Load a capillary tube by pressing the open end into the sample, trapping a small amount of the powder.

-

To pack the sample at the bottom of the tube, tap the sealed end gently on a hard surface, or drop the tube through a long, vertical glass tube to allow it to bounce on the surface and compact the solid.[6][7] The packed sample height should be approximately 2-3 mm.[7][8]

-

-

Initial Rapid Determination (Optional but Recommended):

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range. This provides a preliminary indication of the melting point and saves time in subsequent, more precise measurements.

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the rapid determination.[6][7]

-

Insert a fresh capillary tube with the sample into the apparatus.

-

Set the heating rate to a slow and steady 1-2 °C per minute.[8] A slow heating rate is crucial for an accurate measurement.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Continue heating at the slow rate and record the temperature at which the last solid crystal melts completely (the completion of melting).

-

The recorded temperatures constitute the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).

-

-

Repeat for Consistency:

-

It is good practice to perform at least two careful determinations to ensure the results are consistent and reproducible.

-

Mandatory Visualization

Below is a diagram illustrating the experimental workflow for determining the melting point of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. N-Boc-piperidine-2-methanol CAS#: 157634-00-9 [m.chemicalbook.com]

- 3. N-Boc-piperidine-2-methanol , 97% , 157634-00-9 - CookeChem [cookechem.com]

- 4. scbt.com [scbt.com]

- 5. N-boc 4-Piperdine Methanol Exporters Suppliers & Manufacturers [sgtlifesciences.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

Technical Guide: Physicochemical Properties of (R)-N-Boc-piperidine-2-methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, specifically focusing on the boiling point, of the chiral building block (R)-N-Boc-piperidine-2-methanol. This compound is a valuable intermediate in the synthesis of various pharmaceutical agents.[1] This document compiles available data, outlines relevant experimental protocols, and presents a logical workflow for property determination.

Quantitative Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound. It is critical to note that the boiling point is a predicted value and should be confirmed experimentally for applications requiring high precision.

| Property | Value | Data Type | Source |

| Boiling Point | 308.0 ± 15.0 °C | Predicted | [1][2] |

| Melting Point | 74-78 °C | Experimental | [1][2] |

| Molecular Weight | 215.29 g/mol | Calculated | [1][2][3] |

| Density | 1.059 ± 0.06 g/cm³ | Predicted | [1][2] |

| pKa | 15.08 ± 0.10 | Predicted | [1][2] |

| Molecular Formula | C₁₁H₂₁NO₃ | - | [1][2][3] |

Experimental Protocols

While a specific experimental protocol for the boiling point determination of this compound is not available in the reviewed literature, this section provides a general methodology for such a determination, alongside a common synthesis protocol for the compound itself.

A standard method for the N-protection of (R)-piperidine-2-methanol involves the use of di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

(R)-2-(Hydroxymethyl)piperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (R)-2-(Hydroxymethyl)piperidine (1.0 eq) in dichloromethane (100 mL).

-

To this solution, add triethylamine (1.45 mL, 10.42 mmol).[4]

-

Slowly add a solution of di-tert-butyl dicarbonate (2.08 g, 9.55 mmol) in CH₂Cl₂ (5 mL) dropwise to the mixture.[4]

-

Allow the reaction to warm to room temperature and stir for 12 hours.[4]

-

Quench the reaction by adding water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-piperidine-2-methanol product.[4]

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.

Materials:

-

This compound sample

-

Thiele tube

-

Mineral oil

-

Thermometer

-

Small test tube (e.g., 100 x 12 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

Procedure:

-

Add a small amount (approximately 0.5 mL) of the this compound sample into the small test tube.

-

Place the capillary tube into the test tube with the open end down.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Place the thermometer and test tube assembly into the Thiele tube, which is filled with mineral oil, ensuring the side arm is not blocked.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner.[5]

-

As the temperature rises, air trapped in the capillary tube will bubble out.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the vapor pressure of the sample has exceeded the atmospheric pressure.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[5][6] Record this temperature.

-

It is also important to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[5]

Workflow for Experimental Boiling Point Determination

The following diagram illustrates the logical workflow for the experimental determination and verification of a compound's boiling point.

Caption: Workflow for Boiling Point Determination.

References

(R)-N-Boc-Piperidine-2-Methanol: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-N-Boc-piperidine-2-methanol. Due to the current absence of publicly available quantitative solubility data for this specific compound, this document focuses on its predicted solubility profile based on its structural features and the known physicochemical effects of the tert-butyloxycarbonyl (Boc) protecting group. Furthermore, this guide furnishes a detailed, generalized experimental protocol for the empirical determination of its solubility, empowering researchers to generate precise data for their specific applications.

Predicted Solubility Profile

This compound is a chiral, N-Boc protected derivative of piperidine-2-methanol. The introduction of the bulky and lipophilic tert-butyloxycarbonyl (Boc) group significantly influences its solubility profile compared to the parent molecule, piperidine-2-methanol. The Boc group increases the molecule's overall lipophilicity and reduces its polarity by masking the polar N-H group. This structural modification leads to a predictable shift in its solubility characteristics.

The presence of the hydroxyl (-OH) group in the molecule provides a site for hydrogen bonding, which can contribute to its solubility in protic solvents. However, the dominant effect of the N-Boc group is expected to be an increase in solubility in non-polar organic solvents and a decrease in solubility in polar, protic solvents like water.

Predicted Qualitative Solubility Data

The following table summarizes the predicted qualitative solubility of this compound in common laboratory solvents, categorized by solvent polarity. This profile is inferred from the general behavior of N-Boc protected amines and alcohols.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The hydrophobic N-Boc group is expected to significantly reduce affinity for polar, hydrogen-bonding solvents. The presence of the hydroxyl group may afford some solubility. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can effectively solvate the molecule without being hindered by the lack of hydrogen bond donation from the protected amine. |

| Non-Polar | Toluene, Hexane, Dichloromethane (DCM), Chloroform | Moderate to High | The increased lipophilicity conferred by the Boc group will enhance solubility in non-polar environments. DCM and chloroform are often excellent solvents for Boc-protected amines. |

Experimental Protocol for Solubility Determination: Shake-Flask Method

For researchers requiring quantitative solubility data, the equilibrium shake-flask method is a widely accepted and robust technique. The following protocol provides a detailed methodology for determining the solubility of this compound in a chosen solvent at a specific temperature.

Objective

To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.

Materials

-

This compound

-

Selected analytical-grade solvents (e.g., water, ethanol, acetone, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe and syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. A visible excess of solid should be present to ensure saturation.

-

Seal the vials securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath.

-

Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

A Comprehensive Technical Guide to the Spectroscopic Profile of (R)-N-Boc-piperidine-2-methanol

This guide provides an in-depth analysis of the spectroscopic data for (R)-N-Boc-piperidine-2-methanol, a key chiral intermediate in pharmaceutical synthesis.[1] The information is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource for characterization and quality control.

Molecular Structure and Properties

-

Molecular Weight: 215.29 g/mol [2]

-

CAS Number: 157634-00-9 (for the racemic mixture), 134441-61-5 (for the (R)-enantiomer)[1][2]

-

Melting Point: 74-78°C[2]

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic methods. The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework of the molecule. Due to the presence of the carbamate group, some peaks may appear broadened because of restricted rotation (rotamers).[2]

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 4.29 | m | -CH(2)- |

| 3.94 | 2x br s | -NH |

| 3.81 | dd, J=10.8, 9.1 Hz | -CH₂OH |

| 3.61 | dd, J=10.5, 5.9 Hz | -CH₂OH |

| 2.87 | br t | -CH₂-N- |

| 2.12 | br s | -OH |

| 1.53-1.73 | m | Ring CH₂ |

| 1.46 | s | t-Butyl |

Solvent: CDCl₃, Frequency: 300 MHz[2]

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 156.6 | C=O (Boc) |

| 80.0 | C(CH₃)₃ |

| 61.9 | -CH₂OH |

| 52.7 | -CH(2)- |

| 40.1 | -CH₂(6)- |

| 28.6 | C(CH₃)₃ |

| 25.5 | Ring CH₂ |

| 25.4 | Ring CH₂ |

| 19.8 | Ring CH₂ |

Solvent: CDCl₃, Frequency: 75 MHz[2]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: FT-IR Spectral Data

| Frequency (cm⁻¹) | Functional Group Assignment |

| 3418 | O-H stretch (alcohol) |

| 2934 | C-H stretch (alkane) |

| 1668 | C=O stretch (carbamate) |

[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 215 | [M]⁺ (Molecular Ion) |

| 216 | [M+H]⁺ |

| 184 | Fragment |

| 142 | Fragment |

| 128 | Fragment (Base Peak) |

| 84 | Fragment |

| 57 | Fragment |

Ionization Method: EI (Electron Ionization), ES (Electrospray)[2]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound

A common method for the synthesis involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.

Protocol: Boc Protection of 2-Piperidinemethanol [2][4]

-

Dissolution: Dissolve 2-piperidinemethanol (1.0 eq) in dichloromethane (DCM) or acetonitrile (CH₃CN).[2][5]

-

Base Addition: Add triethylamine (1.1 to 3.5 eq) to the solution at 0 °C.[5][6]

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise.[5]

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-20 hours.[2][6]

-

Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[2][6]

-

Purification: Concentrate the solution under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.[2]

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).[7]

-

¹H NMR Acquisition: Record the ¹H NMR spectrum on a 300 or 400 MHz spectrometer.[2] Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[7]

-

¹³C NMR Acquisition: Record the ¹³C NMR spectrum on a 75 or 100 MHz spectrometer with proton decoupling.[2][7]

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by finely grinding 1-2 mg of the sample with ~150 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.[7]

-

Data Acquisition: Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.[7]

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system. Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).[2]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Synthesis, Purification, and Spectroscopic Characterization.

References

1H NMR spectrum of (R)-N-Boc-piperidine-2-methanol

An In-depth Technical Guide to the ¹H NMR Spectrum of (R)-N-Boc-piperidine-2-methanol

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize NMR spectroscopy for structural elucidation and characterization of chiral molecules.

Introduction

This compound is a valuable chiral building block in synthetic organic chemistry, frequently employed in the synthesis of pharmaceuticals and other complex molecular architectures. The precise characterization of its structure is paramount, and ¹H NMR spectroscopy is a primary tool for this purpose. This guide presents the ¹H NMR data in deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆), offers a detailed experimental protocol for data acquisition, and visualizes the molecular structure with corresponding proton assignments.

Data Presentation

The ¹H NMR spectral data for this compound is summarized in the tables below. The presence of the N-Boc (tert-butyloxycarbonyl) protecting group can lead to the existence of rotamers, which may cause broadening of some signals in the spectrum at room temperature.[1]

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| H-2 | 4.29 | m | - | 1H |

| H-6eq, H-6ax | 3.94 | br s | - | 2H |

| H-7a | 3.81 | dd | 10.8, 9.1 | 1H |

| H-7b | 3.61 | dd | 10.5, 5.9 | 1H |

| H-x | 2.87 | br t | - | 1H |

| OH | 2.12 | br s | - | 1H |

| H-3, H-4, H-5 | 1.53-1.73 | m | - | 6H |

| Boc (3 x CH₃) | 1.46 | s | - | 9H |

Data sourced from a 300 MHz spectrum.[1]

Table 2: ¹H NMR Spectral Data of this compound in DMSO-d₆

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Integration |

| H-3, H-4, H-5 | 1.19-1.32 | m | 1H |

| Boc (3 x CH₃) | 1.38 | s | 9H |

| H-3, H-4, H-5 | 1.43-1.52 | m | - |

Data sourced from a 400 MHz spectrum. Note: The full assignment was not provided in the source.[1]

Structural Visualization and Proton Assignment

The chemical structure of this compound and the assignment of its protons are illustrated in the following diagram.

Caption: Chemical structure of this compound.

Experimental Protocols

The following is a representative experimental protocol for acquiring the ¹H NMR spectrum of this compound.

4.1. Sample Preparation

-

Approximately 5-10 mg of purified this compound is accurately weighed and placed into a clean, dry vial.

-

The sample is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). To ensure complete dissolution, gentle vortexing or sonication may be applied.

-

The resulting solution is then transferred into a standard 5 mm NMR tube using a Pasteur pipette.

4.2. NMR Data Acquisition

-

Instrument: A 300 MHz or 400 MHz NMR spectrometer is typically used.

-

Solvent: Chloroform-d (CDCl₃).

-

Temperature: The spectrum is recorded at room temperature (approximately 298 K).

-

Procedure:

-

The NMR tube containing the sample is placed into the spectrometer's probe.

-

The spectrometer's field is locked onto the deuterium signal of the CDCl₃.

-

The magnetic field is shimmed to achieve optimal homogeneity and resolution.

-

Standard ¹H NMR acquisition parameters are set, including a sufficient number of scans (typically 8-32) to obtain a good signal-to-noise ratio, a spectral width appropriate for proton spectra (e.g., -2 to 12 ppm), and a standard relaxation delay (e.g., 1-2 seconds).

-

The Free Induction Decay (FID) is acquired.

-

4.3. Data Processing

-

The acquired FID is processed using a Fourier transform to convert the time-domain data into the frequency domain.

-

The resulting spectrum is phase-corrected to ensure all peaks are in the absorptive mode.

-

A baseline correction is applied to obtain a flat baseline.

-

The chemical shift axis is calibrated by setting the residual solvent peak of CDCl₃ to its known value of 7.26 ppm.

-

The integrals of the signals are determined to establish the relative ratios of the different types of protons.

-

Peak picking is performed to identify the precise chemical shifts, and the coupling constants are measured from the multiplet structures.

Logical Workflow for Spectral Analysis

The process of analyzing the ¹H NMR spectrum of this compound follows a logical progression to confirm the structure.

Caption: Workflow for the ¹H NMR analysis of this compound.

References

An In-Depth Technical Guide to the 13C NMR Spectrum of (R)-N-Boc-piperidine-2-methanol

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of (R)-N-Boc-piperidine-2-methanol, a key building block in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations to facilitate a thorough understanding of the compound's spectral characteristics.

Introduction

This compound (CAS No: 134441-61-5) is a chiral heterocyclic compound widely utilized in the synthesis of complex molecules. Its structural elucidation is crucial for quality control and reaction monitoring. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. This guide presents the 13C NMR spectral data for this compound and offers a detailed interpretation.

Chemical Structure and Carbon Numbering

To facilitate the assignment of NMR signals, the carbon atoms of this compound are numbered as illustrated in the following diagram.

Figure 1: Structure of this compound with carbon numbering.

13C NMR Spectral Data

The 13C NMR spectrum of this compound was recorded on a 75 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[1] The observed chemical shifts are summarized in the table below. The assignment of each signal is based on established chemical shift ranges for similar functional groups and substitution patterns in N-Boc protected piperidine derivatives.

| Chemical Shift (δ, ppm) | Assigned Carbon Atom | Rationale for Assignment |

| 156.6 | C=O (Boc) | The carbonyl carbon of the Boc protecting group typically resonates in the 150-160 ppm range. |

| 80.0 | C(CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group in the Boc protecting group is characteristically found around 80 ppm. |

| 61.9 | CH₂OH | The carbon of the hydroxymethyl group is deshielded by the adjacent oxygen atom, placing it in the 60-70 ppm region. |

| 52.7 | C2 | This carbon is adjacent to the nitrogen atom and the hydroxymethyl substituent, leading to a downfield shift compared to other piperidine ring carbons. |

| 40.1 | C6 | This carbon is alpha to the nitrogen atom and is expected to be in a similar region to other N-substituted piperidines. |

| 28.6 | C(CH₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group are shielded and appear as a single peak around 28 ppm. |

| 25.5 | C3 or C5 | These carbons are in the middle of the piperidine ring and are expected to have similar chemical shifts. |

| 25.4 | C5 or C3 | These carbons are in the middle of the piperidine ring and are expected to have similar chemical shifts. |

| 19.8 | C4 | The C4 carbon is the most shielded of the piperidine ring carbons, resulting in the most upfield signal. |

Experimental Protocol for 13C NMR Spectroscopy

The following is a general protocol for acquiring a standard proton-decoupled 13C NMR spectrum of an organic compound like this compound. This protocol is adaptable to various modern NMR spectrometers.

Sample Preparation

-

Dissolution: Accurately weigh approximately 10-50 mg of the this compound sample.

-

Solvent: Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for non-polar to moderately polar compounds.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the spectrum to the residual solvent signal (e.g., CDCl₃ at 77.16 ppm).

Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Insertion and Locking: Insert the sample into the spectrometer probe. Lock the field frequency to the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity and resolution.

-

Tuning and Matching: Tune and match the 13C probe to the correct frequency to ensure efficient transfer of radiofrequency power.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used.

-

Acquisition Time (AQ): Set to 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (at least 5 times the longest T1) is necessary.

-

Pulse Angle: A 30-45° pulse angle is commonly used to allow for a shorter relaxation delay.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 128 to 1024 or more, depending on sample concentration) is required to achieve an adequate signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 200-250 ppm (e.g., -10 to 240 ppm) is typically sufficient to cover the chemical shift range of most organic compounds.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Reference the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.

Experimental Workflow

The general workflow for obtaining and processing a 13C NMR spectrum is outlined in the diagram below.

Figure 2: General workflow for 13C NMR spectroscopy.

Conclusion

This technical guide has provided a detailed overview of the 13C NMR spectrum of this compound. The presented data, including assigned chemical shifts and a comprehensive experimental protocol, serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important chiral building block. The clear presentation of data and methodologies aims to support and streamline research and development efforts in the pharmaceutical and chemical industries.

References

In-Depth Technical Guide to the Infrared Spectrum of (R)-N-Boc-piperidine-2-methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of (R)-N-Boc-piperidine-2-methanol, a key building block in the synthesis of various pharmaceutical compounds. This document outlines the characteristic vibrational frequencies, a comprehensive experimental protocol for obtaining the spectrum, and a generalized workflow for spectroscopic analysis.

Core Spectroscopic Data

The infrared spectrum of this compound is characterized by distinct peaks that correspond to the vibrational modes of its functional groups. The primary absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibrational Mode |

| 3418 | O-H (Alcohol) | Stretching |

| 2934 | C-H (Alkyl) | Stretching |

| 1668 | C=O (Boc-carbamate) | Stretching |

Table 1: Summary of key IR absorption peaks for this compound.[1]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The following protocol outlines a standard procedure for obtaining the IR spectrum of this compound using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

1. Instrument and Materials:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

-

This compound, solid.

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free wipes.

2. Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal using a clean spatula.

-

Apply consistent pressure to the sample using the spectrometer's pressure clamp to ensure good contact between the sample and the crystal.

3. Data Acquisition:

-

Set the FTIR spectrometer to collect data in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

-

A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Initiate the scan to acquire the infrared spectrum of the sample.

4. Data Processing and Analysis:

-

The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

-

Perform a baseline correction if necessary to ensure the baseline is flat.

-

Identify and label the major absorption peaks.

-

Compare the obtained peak positions with known literature values for the functional groups present in this compound to confirm the compound's identity and purity.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound, applicable to the characterization of this compound.

Caption: A generalized workflow for the spectroscopic analysis of a synthetic compound.

References

Mass Spectrometry of (R)-N-Boc-piperidine-2-methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of (R)-N-Boc-piperidine-2-methanol, a key building block in pharmaceutical synthesis. This document details experimental protocols, presents fragmentation data, and illustrates key processes to aid in the structural elucidation and quality control of this important compound.

Introduction

This compound (tert-butyl (R)-2-(hydroxymethyl)piperidine-1-carboxylate) is a chiral synthetic intermediate widely utilized in the development of various active pharmaceutical ingredients (APIs). Its molecular formula is C11H21NO3 with a molecular weight of 215.29 g/mol .[1] Mass spectrometry is an essential analytical technique for confirming the identity, assessing the purity, and studying the fragmentation behavior of this compound. This guide covers both Electrospray Ionization (ESI) and Electron Ionization (EI) mass spectrometry techniques.

Quantitative Mass Spectrometry Data

The mass spectrometric analysis of this compound yields distinct ions depending on the ionization technique employed. The following tables summarize the key quantitative data obtained from Liquid Chromatography-Mass Spectrometry (LC-MS) and Electron Ionization-Mass Spectrometry (EI-MS).

Table 1: LC-MS Data (Electrospray Ionization - Positive Mode)

| Ion Description | Observed m/z |

| Protonated Molecule [M+H]⁺ | 216 |

Data sourced from publicly available synthesis information.[1]

Table 2: EI-MS Fragmentation Data

| Observed m/z | Proposed Fragment | Relative Intensity |

| 215 | [M]⁺ | Low |

| 184 | [M - CH₂OH]⁺ | Moderate |

| 142 | [M - C₄H₉O₂]⁺ | Moderate |

| 128 | [M - C₅H₉O₂]⁺ | High (Base Peak) |

| 84 | [C₅H₁₀N]⁺ (Piperidine iminium ion) | Moderate |

| 57 | [C₄H₉]⁺ (tert-butyl cation) | High |

Data compiled from spectral information on N-Boc-piperidine derivatives.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate mass spectrometric analysis. The following protocols provide a starting point for the analysis of this compound and can be adapted for specific instrumentation.

Sample Preparation

A standardized sample preparation protocol is essential for obtaining high-quality data.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Solution for LC-MS: Dilute the stock solution with the initial mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid) to a final concentration of approximately 10 µg/mL.

-

Working Solution for GC-MS (if applicable): Dilute the stock solution with a volatile organic solvent compatible with the GC system (e.g., dichloromethane or ethyl acetate) to a suitable concentration.

-

Filtration: If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter before injection to prevent instrument contamination.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful technique for the analysis of this compound, providing both separation and mass information.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer like a Q-TOF).

-

Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable choice.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage. For example: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-9 min (5% B).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 1-5 µL.

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+).

-

Scan Mode: Full scan for identification of the protonated molecule and other potential adducts. A product ion scan can be performed on the [M+H]⁺ ion for fragmentation analysis.

-

Source Parameters: Optimized for the specific instrument being used.

-

Electron Ionization-Mass Spectrometry (EI-MS) Protocol

EI-MS is a classic technique that provides detailed fragmentation patterns useful for structural elucidation. This is often performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

-

GC Column: A suitable capillary column, such as a DB-5ms or equivalent.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometry Conditions:

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40-300.

-

Visualization of Key Processes

Diagrams are provided to visualize the experimental workflow and the proposed fragmentation pathway of this compound.

The fragmentation of N-Boc protected piperidine derivatives in EI-MS is influenced by the piperidine ring and the Boc protecting group. The following diagram illustrates a plausible fragmentation pathway for this compound.

Discussion of Fragmentation

The fragmentation of this compound in EI-MS is complex but can be rationalized based on the known behavior of N-Boc protected amines and piperidine derivatives.

-

Loss of the Methanol Group (m/z 184): Cleavage of the C-C bond between the piperidine ring and the hydroxymethyl group can lead to the loss of a CH₂OH radical, resulting in the fragment at m/z 184.

-

Fragmentation of the Boc Group: The tert-butoxycarbonyl (Boc) group is prone to fragmentation. The formation of the highly stable tert-butyl cation (m/z 57) is a very common pathway for Boc-protected compounds.

-

Formation of the Base Peak (m/z 128): The base peak at m/z 128 likely arises from the loss of the entire Boc group with a rearrangement.

-

Piperidine Ring Fragmentation (m/z 84): The fragment at m/z 84 is characteristic of a piperidine ring and corresponds to a stable iminium ion formed after fragmentation of the substituents.

Understanding these characteristic fragmentation patterns is crucial for the structural confirmation of this compound and for identifying related impurities in a sample.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. The presented data, protocols, and diagrams serve as a valuable resource for researchers, scientists, and drug development professionals involved in the synthesis, purification, and quality control of this important pharmaceutical intermediate. The methodologies and fragmentation insights can be applied to ensure the identity and purity of this compound, thereby supporting the development of safe and effective medicines.

References

An In-depth Technical Guide on the Chemical Stability of (R)-N-Boc-piperidine-2-methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of (R)-N-Boc-piperidine-2-methanol, a key building block in the synthesis of various pharmaceutical compounds. Understanding the stability of this intermediate is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). This document outlines the known stability profile, potential degradation pathways, recommended storage conditions, and general methodologies for assessing the stability of this compound.

Introduction

This compound, also known as tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate, is a chiral synthetic intermediate widely used in the development of novel therapeutics. Its structural integrity is paramount during storage and in subsequent synthetic steps. This guide summarizes the key factors influencing its stability.

Chemical Structure:

Known Stability Profile and Storage

Based on available data, this compound is a solid at room temperature.[3] Proper storage is essential to maintain its purity and prevent degradation.

Recommended Storage Conditions:

| Parameter | Condition | Rationale |

| Temperature | Cool, dry place; not exceeding 37°C. Some suppliers recommend room temperature.[1][3] | To minimize thermal degradation. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen).[3] | To prevent oxidation. |

| Container | Tightly sealed container.[1] | To protect from moisture and air. |

| Light | Protection from light is generally recommended for complex organic molecules. | To prevent photolytic degradation. |

| Incompatibilities | Store separately from strong oxidants, acids, and alkalis.[1] | To avoid chemical reactions leading to degradation. |

Potential Degradation Pathways

The chemical structure of this compound contains two primary functional groups that are susceptible to degradation: the N-Boc protecting group and the primary alcohol. The piperidine ring itself can also undergo degradation.

3.1. Hydrolysis of the N-Boc Group

The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[4] The degradation proceeds via cleavage of the carbamate bond, leading to the formation of the deprotected piperidine-2-methanol, carbon dioxide, and isobutylene. This is the most common degradation pathway under acidic stress.

3.2. Oxidation

The primary alcohol functional group can be oxidized to form an aldehyde and subsequently a carboxylic acid. The tertiary amine within the piperidine ring is also susceptible to oxidation, which could lead to the formation of an N-oxide or other oxidative degradation products.

3.3. Thermal Degradation

At elevated temperatures, thermal cleavage of the Boc group can occur. High heat can also promote other complex degradation reactions, potentially involving the piperidine ring structure.

3.4. Photolytic Degradation

Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, often through radical mechanisms.

Logical Relationship of Degradation Pathways

Caption: Potential degradation pathways for this compound.

Forced Degradation Studies: An Overview

| Stress Condition | Reagent/Condition | Time | Temperature | Expected Degradation (%) |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 10 - 30% |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 5 - 15% |

| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 5 - 20% |

| Thermal | Solid State | 48 hours | 80°C | 5 - 15% |

| Photolytic | ICH Q1B compliant light source | 1.2 million lux hours and 200 watt hours/m² | Controlled | 5 - 15% |

Experimental Protocols

The following are general protocols for conducting forced degradation studies and for the analysis of this compound and its potential degradation products.

5.1. Protocol for a Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound under various stress conditions.

Materials:

-

This compound

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

3% Hydrogen peroxide (H₂O₂)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Heating block or oven

-

ICH compliant photostability chamber

-

HPLC system with UV detector or Mass Spectrometer

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic Degradation: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Basic Degradation: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound in acetonitrile at 60°C for 48 hours.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

After the incubation period, neutralize the acidic and basic samples.

-

Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.

-

Analyze all samples by a validated stability-indicating HPLC method.

-

Workflow for a Forced Degradation Study

Caption: General workflow for conducting a forced degradation study.

5.2. Protocol for a Stability-Indicating HPLC Method

This protocol outlines a general reverse-phase HPLC method for the analysis of this compound and its degradation products. Method development and validation would be required for specific applications.

HPLC Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 10% B, linear gradient to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm (or as determined by UV scan) |

| Column Temperature | 30°C |

Data Evaluation:

-

Compare the chromatograms of the stressed samples to that of an unstressed control sample.

-

Calculate the percentage of degradation and identify any major degradation products by comparing retention times and, if available, mass spectral data.

-

The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak of this compound.

Conclusion

The chemical stability of this compound is primarily influenced by the lability of the N-Boc protecting group to acidic and thermal stress, and the potential for oxidation of the primary alcohol and the piperidine ring. Adherence to recommended storage conditions is critical to maintain the integrity of this important synthetic intermediate. While this guide provides a framework for assessing its stability, it is imperative for researchers to conduct specific forced degradation studies and validate appropriate analytical methods to ensure the quality and consistency of their results in drug development and manufacturing processes.

References

In-Depth Technical Guide to the Chiral Properties of (R)-N-Boc-piperidine-2-methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral properties, synthesis, and analysis of (R)-N-Boc-piperidine-2-methanol. This enantiomerically pure building block is a valuable intermediate in the synthesis of complex pharmaceutical agents.

Core Chiral and Physical Properties